Trimethyl chitosan
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Overview
Description
Trimethyl chitosan is a derivative of chitosan, a natural polymer obtained by the deacetylation of chitin. Chitin is found in the exoskeletons of crustaceans such as shrimp and crabs, as well as in the cell walls of fungi. This compound is synthesized by introducing trimethyl groups into the chitosan molecule, resulting in a quaternized derivative that is soluble over a wide range of pH values. This modification enhances the solubility, mucoadhesiveness, and permeation properties of chitosan, making it a valuable compound in various biomedical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl chitosan is typically synthesized through the quaternization of chitosan The primary amine groups of chitosan react with methyl iodide in the presence of a base such as sodium hydroxideThe degree of quaternization can be controlled by adjusting the reaction conditions, such as the concentration of methyl iodide and the reaction time .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where chitosan is mixed with methyl iodide and a base. The reaction mixture is stirred continuously at a controlled temperature to ensure uniform quaternization. After the reaction is complete, the product is purified through filtration and washing to remove any unreacted reagents and by-products. The purified this compound is then dried and milled into a fine powder for various applications .
Chemical Reactions Analysis
Types of Reactions: Trimethyl chitosan undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in an aqueous or alcoholic medium at low temperatures.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidized this compound: Enhanced antimicrobial properties.
Reduced this compound: Modified structural and functional properties.
Functionalized this compound: Various derivatives with tailored properties for specific applications.
Scientific Research Applications
Trimethyl chitosan has a wide range of scientific research applications, including:
Drug Delivery: Due to its enhanced solubility and mucoadhesiveness, this compound is used as a carrier for drug delivery systems.
Gene Therapy: this compound is employed as a non-viral vector for gene delivery.
Antimicrobial Agents: The antimicrobial properties of this compound make it suitable for use in wound dressings, coatings, and other applications where microbial inhibition is desired.
Tissue Engineering: this compound is used in the development of scaffolds for tissue engineering.
Mechanism of Action
The mechanism of action of trimethyl chitosan involves several pathways:
Permeation Enhancement: this compound can disrupt tight junctions between epithelial cells, increasing the permeability of biological membranes and facilitating the transport of drugs and other molecules.
Antimicrobial Activity: The positive charge on this compound interacts with the negatively charged microbial cell membranes, leading to membrane disruption and cell death.
Comparison with Similar Compounds
Trimethyl chitosan is compared with other similar compounds, such as:
N-[(2-hydroxy-3-trimethyl ammonium) propyl] chitosan (HTCC): Both compounds are quaternized derivatives of chitosan, but HTCC has a different quaternary ammonium moiety.
Carboxymethyl Chitosan: This derivative is modified with carboxymethyl groups, enhancing its solubility and biocompatibility.
Chitosan Oligosaccharides: These are low molecular weight derivatives of chitosan with improved solubility and bioactivity.
This compound stands out due to its unique combination of solubility, mucoadhesiveness, and permeation enhancement, making it a versatile compound for various biomedical and pharmaceutical applications.
Properties
CAS No. |
52349-26-5 |
---|---|
Molecular Formula |
C11H27ClN2O4 |
Molecular Weight |
286.79 g/mol |
IUPAC Name |
azane;[(2R,3R,4S,5S,6S)-4-hydroxy-6-(hydroxymethyl)-2-methoxy-5-methyloxan-3-yl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H24NO4.ClH.H3N/c1-7-8(6-13)16-11(15-5)9(10(7)14)12(2,3)4;;/h7-11,13-14H,6H2,1-5H3;1H;1H3/q+1;;/p-1/t7-,8-,9-,10+,11-;;/m1../s1 |
InChI Key |
HFNQAFWMDXYZFM-YHSFBLOESA-M |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)[N+](C)(C)C)OC)CO.N.[Cl-] |
Canonical SMILES |
CC1C(OC(C(C1O)[N+](C)(C)C)OC)CO.N.[Cl-] |
Origin of Product |
United States |
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